3-Pyridylacetic acid hydrochloride
Overview
Description
3-Pyridylacetic acid hydrochloride is a chemical compound that has been studied for various applications, including its role in the inhibition of certain enzymes that are relevant in the treatment of hormone-dependent cancers. It is a derivative of pyridine, which is a heterocyclic aromatic organic compound with the chemical formula C5H5N. The structure of 3-pyridylacetic acid hydrochloride includes a pyridine ring and an acetic acid moiety, making it a potential candidate for various chemical reactions and syntheses.
Synthesis Analysis
The synthesis of 3-pyridylacetic acid hydrochloride has been described starting from 3-acetylpyridine, which is prepared by esterification and condensation of nicotinic acid. The intermediate 3-pyridylthioacetmorpholide is then hydrolyzed and acidified to yield the final product. This method is reported to be moderate and simple, with an overall yield of 51.0% .
Molecular Structure Analysis
The molecular structure of 3-pyridylacetic acid hydrochloride derivatives has been studied through crystallographic and molecular modeling studies. These studies have helped to suggest structural features responsible for differences in enzyme inhibitory activity, particularly against the cytochrome P450 enzymes aromatase and lyase . The ability of these molecules to adopt conformations that mimic steroid substrates is crucial for their activity.
Chemical Reactions Analysis
3-Pyridylacetic acid hydrochloride derivatives have been tested for their inhibitory activity toward enzymes such as 17 alpha-hydroxylase/C17,20-lyase. The structural features required for optimal inhibition include a 3-pyridine ring, methyl substitution alpha to the carbonyl group, and a bulky alkoxycarbonyl substituent. Some of these derivatives have shown resistance to esterase hydrolysis, which is advantageous for their potential use in the treatment of hormone-dependent prostatic cancer .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3-pyridylacetic acid hydrochloride are not detailed in the provided papers, the related research indicates that the compound and its derivatives have significant potential in biochemical applications due to their ability to inhibit key enzymes. The stability and reactivity of these compounds can be inferred from their successful use in various studies, including the direct determination of citric acid in milk products and the synthesis of coordination polymers .
Scientific Research Applications
Crystal Structure and Metal Complexes
- 3-Pyridylacetic acid is utilized in the study of crystal structures and metal complexes. For instance, Hao et al. (2010) explored its role in creating a two-dimensional layer and three-dimensional framework in cadmium complexes (Hu-Jun Hao et al., 2010).
Inhibition of Enzymes
- Esters of 3-Pyridylacetic acid have been studied for their potential in inhibiting specific enzymes. Rowlands et al. (1995) found that certain esters effectively inhibited human testicular 17 alpha-hydroxylase/C17,20-lyase enzymes, indicating potential therapeutic applications (M. Rowlands et al., 1995).
Synthesis Processes
- There has been significant research into the synthesis of 3-Pyridylacetic acid hydrochloride. Hua (2004) detailed a process to synthesize it from 3-acetylpyridine, providing insights into its chemical production (W. Hua, 2004).
Chemical Reactions and Properties
- Johnson and Marsden (2022) reported on the synthesis of substituted pyridylacetic acid derivatives, highlighting the chemical's versatility and potential for varied applications (Tarn C. Johnson & S. Marsden, 2022).
Pharmacological Research
- Research by Zhou Cheng-kun (2008) demonstrated the use of 3-Pyridylacetic acid hydrochloride in the synthesis of Risedronate Sodium, a drug used for bone-related conditions (Zhou Cheng-kun, 2008).
Kinetic Studies
- The kinetics of 3-Pyridylacetic acid's pyrolysis in the gas phase was studied by Izadyar et al. (2006), contributing to an understanding of its thermal behavior (M. Izadyar et al., 2006).
Magnetic and Fluorescence Properties
- Lu et al. (2022) explored the use of 3-Pyridylacetic-based lanthanide complexes, discovering magnetic entropy changes and fluorescence, indicating potential for advanced material applications (Ying-Bing Lu et al., 2022).
Safety And Hazards
3-Pyridylacetic acid hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest .
properties
IUPAC Name |
2-pyridin-3-ylacetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.ClH/c9-7(10)4-6-2-1-3-8-5-6;/h1-3,5H,4H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCCOEWNFXXUEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridylacetic acid hydrochloride | |
CAS RN |
6419-36-9 | |
Record name | 3-Pyridineacetic acid, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6419-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridineacetic acid, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006419369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-pyridylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.498 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.